molecular formula C10H10Cl2 B14614573 (2,4-Dichlorobut-2-en-1-yl)benzene CAS No. 59741-82-1

(2,4-Dichlorobut-2-en-1-yl)benzene

Cat. No.: B14614573
CAS No.: 59741-82-1
M. Wt: 201.09 g/mol
InChI Key: LUPXOLWXTKDZBY-UHFFFAOYSA-N
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Description

(2,4-Dichlorobut-2-en-1-yl)benzene is an organochlorine compound with the molecular formula C10H10Cl2. This compound features a benzene ring substituted with a 2,4-dichlorobut-2-en-1-yl group. It is a colorless liquid at room temperature and is primarily used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorobut-2-en-1-yl)benzene typically involves the reaction of benzene with 2,4-dichlorobut-2-ene under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound involves the chlorination of butadiene to produce 2,4-dichlorobut-2-ene, which is then reacted with benzene in the presence of a Lewis acid catalyst. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorobut-2-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming 2,4-dichlorobutylbenzene.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: 2,4-Dichlorobutylbenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4-Dichlorobut-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its organochlorine structure.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dichlorobut-2-en-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophilic species. This reaction mechanism is facilitated by the electron-donating effects of the substituents on the benzene ring, which increase its nucleophilicity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobut-2-ene: An organochlorine compound with similar reactivity but lacks the benzene ring.

    Chloroprene: Another chlorinated butene used in the production of synthetic rubber.

    2,4-Dichlorobenzyl chloride: A benzene derivative with similar substitution patterns but different reactivity.

Uniqueness

(2,4-Dichlorobut-2-en-1-yl)benzene is unique due to its combination of a benzene ring with a 2,4-dichlorobut-2-en-1-yl group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

59741-82-1

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

2,4-dichlorobut-2-enylbenzene

InChI

InChI=1S/C10H10Cl2/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-6H,7-8H2

InChI Key

LUPXOLWXTKDZBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=CCCl)Cl

Origin of Product

United States

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